3-(Cyclopentylmethoxy)propan-1-amine

Chemical procurement Purity specification Cycloalkyl amine

3-(Cyclopentylmethoxy)propan-1-amine (CAS 2986-58-5) is a primary aliphatic amine characterized by a cyclopentylmethyl ether moiety attached to a propanamine backbone. Its molecular formula is C₉H₁₉NO with a molecular weight of 157.25 g/mol.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13525326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylmethoxy)propan-1-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)COCCCN
InChIInChI=1S/C9H19NO/c10-6-3-7-11-8-9-4-1-2-5-9/h9H,1-8,10H2
InChIKeyVLSFUIRRTQLFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentylmethoxy)propan-1-amine Procurement: Core Physicochemical and Supplier Landscape Overview


3-(Cyclopentylmethoxy)propan-1-amine (CAS 2986-58-5) is a primary aliphatic amine characterized by a cyclopentylmethyl ether moiety attached to a propanamine backbone. Its molecular formula is C₉H₁₉NO with a molecular weight of 157.25 g/mol . The compound has a predicted pKa of 9.78 ± 0.10 and a predicted density of 0.928 ± 0.06 g/cm³ . It is commercially available in research-grade quantities (up to 100 g) at purities reaching 98% . The structural motif places it within the broader family of 3-(cycloalkylmethoxy)propan-1-amines, in which the cycloalkyl ring size (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) critically modulates lipophilicity, steric volume, and basicity, precluding direct functional interchangeability in many synthetic or biological contexts.

Why 3-(Cyclopentylmethoxy)propan-1-amine Cannot Be In-Class Substituted Without Verification


Despite sharing the 3-(cycloalkylmethoxy)propan-1-amine scaffold, variation in cycloalkyl ring size from cyclopropyl (C₃) to cyclohexyl (C₆) alters the compound's lipophilic balance (XLogP3 ranging from 0.2 to >2.0) and steric demand [1]. These parameters directly influence receptor-binding fit, membrane permeability, and chemical reactivity in downstream derivatizations. For example, the cyclopentyl analog provides intermediate lipophilicity and steric bulk relative to the smaller cyclopropyl and larger cyclohexyl analogs, which can be decisive in medicinal chemistry lead optimization or in achieving a desired reaction selectivity [2]. Furthermore, commercial purity standards are not uniform across cycloalkyl analogs; the cyclopentyl variant is routinely supplied at 98% purity, whereas the cyclopropyl analog is more commonly restricted to 95% purity from major vendors . Substituting one cycloalkyl variant for another without experimental verification risks both altered bioactivity and inconsistent synthetic process performance.

Quantitative Differentiation Evidence for 3-(Cyclopentylmethoxy)propan-1-amine Versus Closest Cycloalkyl Analogs


Commercial Purity Advantage: 98% Target Compound vs. 95% Cyclopropyl Analog

The commercially available purity of 3-(cyclopentylmethoxy)propan-1-amine from a primary vendor is 98% , whereas the widely stocked cyclopropyl analog 3-(cyclopropylmethoxy)propan-1-amine is specified at 95% purity . This 3-percentage-point purity gain reduces the total impurity load in stock solutions and reaction mixtures, which can be critical for sensitive catalytic reactions or biological assays where trace contaminants obscure results.

Chemical procurement Purity specification Cycloalkyl amine

Predicted pKa Differentiation: Cyclopentyl vs. Cyclopropyl Basicity

The predicted pKa of 3-(cyclopentylmethoxy)propan-1-amine is 9.78 ± 0.10 . While experimentally determined pKa values are not published for the cyclopropyl and cyclobutyl analogs, class-level inference from the Hammett-Taft framework suggests that the electron-donating effect of the cyclopentylmethyl group is marginally stronger than that of cyclopropylmethyl, resulting in a slightly higher pKa. Data for the cyclopropyl analog are not available; therefore this is a supporting inference rather than a direct comparison.

Basicity pKa prediction Cycloalkyl amine

Lipophilicity Balancing: Cyclopentyl as the Optimal LogP Compromise in SAR Programs

The computed XLogP3-AA of the cyclopropyl analog is 0.2 [1], whereas the cyclohexyl analog possesses a calculated logP of approximately 2.1 (class-level inference [2]). 3-(Cyclopentylmethoxy)propan-1-amine falls between these extremes with an estimated logP of ~1.2–1.5. This intermediate lipophilicity is often preferred in CNS drug design (optimal logP 1–3) and provides better aqueous solubility than cyclohexyl while retaining sufficient membrane permeability compared to cyclopropyl.

Lipophilicity XLogP Medicinal chemistry

Recommended Application Scenarios for 3-(Cyclopentylmethoxy)propan-1-amine Based on Verified Evidence


Scaffold for CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity

For medicinal chemistry programs targeting the central nervous system, the estimated logP of 1.2–1.5 positions 3-(cyclopentylmethoxy)propan-1-amine within the optimal range for blood‑brain barrier penetration [1]. This contrasts with the overly hydrophilic cyclopropyl analog (XLogP3 0.2) and the overly lipophilic cyclohexyl analog, providing a starting point that may require fewer logP-modulating modifications during hit-to-lead optimization.

High-Purity Intermediate for Sensitive Catalytic Amination or Amidation Reactions

The availability of the target compound at 98% purity makes it a superior choice over the 95% purity cyclopropyl analog for reactions sensitive to trace amine or carbonyl impurities, such as Buchwald-Hartwig couplings, reductive aminations, or the preparation of amide libraries where side-product formation must be minimized.

Protonation-State-Controlled Separation or Crystallization Processes

The predicted pKa of 9.78 ± 0.10 allows precise calculation of the ionization state at a given pH, enabling selective extraction, ion-pair chromatography, or salt formation. This is a practical advantage over the cyclopropyl and cyclobutyl analogs, for which pKa data are not publicly available, forcing users to rely on trial-and-error pH optimization.

Synthesis of Cyclopentylmethoxy-Containing Pharmacophores (e.g., PDE4 or Sigma Ligands)

Several patent families (e.g., US10188615, US10639286) employ 3-(cyclopentylmethoxy)propan-1-amine or its derivatives as intermediates for sigma‑receptor ligands and PDE4 inhibitors, where the cyclopentyl group imparts specific conformational and electronic characteristics that are critical for target engagement [2]. Procuring the authentic cyclopentyl analog is essential to replicate patent‑exemplified compounds; substitution with cyclopropyl or cyclohexyl analogs would yield different patent‑scope molecules.

Quote Request

Request a Quote for 3-(Cyclopentylmethoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.